molecular formula C18H16O2 B15065187 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one CAS No. 88952-97-0

6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one

Cat. No.: B15065187
CAS No.: 88952-97-0
M. Wt: 264.3 g/mol
InChI Key: SQVYZYZRHQIGGZ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of methyl groups at positions 6 and 7, along with a p-tolyl group at position 2, makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone derivatives with aromatic aldehydes in the presence of a base, followed by cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. The use of catalysts and controlled reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce chroman derivatives.

Scientific Research Applications

6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-(p-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar chromen-4-one core and exhibit diverse biological activities.

    Benzimidazopyrazinones: These derivatives are synthesized through similar synthetic routes and have comparable chemical properties.

Uniqueness

6,7-Dimethyl-2-(p-tolyl)-4H-chromen-4-one is unique due to the specific substitution pattern on the chromen-4-one core, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7, along with a p-tolyl group at position 2, distinguishes it from other chromen-4-one derivatives.

Properties

CAS No.

88952-97-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6,7-dimethyl-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C18H16O2/c1-11-4-6-14(7-5-11)17-10-16(19)15-8-12(2)13(3)9-18(15)20-17/h4-10H,1-3H3

InChI Key

SQVYZYZRHQIGGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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